molecular formula C79H105N19O19S B1591595 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide CAS No. 158584-08-8

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide

Cat. No.: B1591595
CAS No.: 158584-08-8
M. Wt: 1656.9 g/mol
InChI Key: PMQNLFGGVGXOSM-QRQUECDASA-N
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Description

“7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide” is a Fluorescence-Quenching Substrate for Matrix Metalloproteinases . It is rapidly hydrolyzed by MMP-3 (stromelysin 1), whereas interstitial collagenase (MMP-1) cleaves this substrate much slower .


Physical and Chemical Properties Analysis

The compound is a powder form and it is soluble in 0.05 M acetic acid: 1 mg/mL, clear . It should be stored at a temperature of -20°C .

Scientific Research Applications

Fluorogenic Substrate for Matrix Metalloproteinases

A significant application of this compound is as a fluorogenic substrate for matrix metalloproteinases (MMPs). It has been synthesized for sensitive assays of MMPs, where the 7-methoxycoumarin group is effectively quenched by energy transfer to the 2,4-dinitrophenyl group. This enables highly sensitive and continuous assays of human matrix metalloproteinases at low enzyme concentrations, providing a vital tool in studying these enzymes which are key in various physiological and pathological processes (Knight, Willenbrock, & Murphy, 1992).

Solid-Phase Synthesis of Fluorogenic Substrates

The compound is also instrumental in the solid-phase synthesis of fluorogenic substrates. Such substrates are critical for enzyme assay methods, as they allow continuous monitoring at reasonably low concentration ranges. The structure of the compound enables it to be integrated efficiently into desired sequences during synthesis, making it a valuable tool in the development of enzyme assays (Malkar & Fields, 2001).

Esterase-Sensitive Pro-Prodrug Research

In the field of prodrug research, this compound has been utilized in the synthesis and stability investigation of esterase-sensitive amide derivatives. These derivatives are crucial in the development of pro-prodrugs for amines, with applications in enhancing the delivery and efficacy of various pharmaceuticals (Amsberry, Gerstenberger, & Borchardt, 1991).

Quenched Fluorescence Substrate for Peptidase Assays

Another application is as a quenched fluorescence substrate for peptidase assays. This has facilitated the development of assays for specific peptidases, such as Pz-peptidase, allowing for continuous assays in crude tissue extracts and enhancing the understanding of these enzymes (Tisljar, Knight, & Barrett, 1990).

Development of Caged Substrate Peptides

The compound has been used in synthesizing caged substrate peptides for MMPs. These caged peptides are crucial for controlled studies of enzyme activity, where the activity can be modulated using light. This is particularly useful in studying the dynamic aspects of enzyme functions (Decaneto et al., 2015).

Future Directions

The future directions of research involving this compound would likely involve further exploration of its role as a substrate for matrix metalloproteinases, and how this can be applied in the study of diseases such as arthritis, periodontal disease, and tumor cell invasion and metastasis .

Biochemical Analysis

Biochemical Properties

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3). The compound’s structure allows it to be hydrolyzed by MMP-3, resulting in a measurable fluorescent signal. This interaction is essential for studying the activity and inhibition of MMPs, which are involved in various physiological and pathological processes .

Cellular Effects

This compound influences cellular functions by serving as a substrate for MMPs. These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism. By monitoring the hydrolysis of this compound, researchers can gain insights into the regulation of MMP activity and its impact on cellular processes. The compound’s ability to generate a fluorescent signal upon cleavage makes it a valuable tool for studying the dynamics of MMP activity in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MMPs. The compound binds to the active site of MMP-3, where it undergoes hydrolysis. This reaction results in the release of a fluorescent moiety, which can be detected and quantified. The binding and cleavage of this compound by MMP-3 provide valuable information about the enzyme’s activity, specificity, and inhibition. Additionally, the compound’s structure allows for the study of enzyme-substrate interactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its performance in experiments. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its fluorescence properties and overall effectiveness. Long-term studies have demonstrated that the compound maintains its activity and fluorescence signal over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for MMPs, allowing researchers to study enzyme activity and inhibition. At higher doses, the compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects have been observed, where the compound’s fluorescence signal reaches a plateau at specific concentrations. These findings highlight the importance of optimizing dosage levels to achieve accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to MMP activity. The compound interacts with MMP-3, which cleaves the peptide bond, resulting in the release of a fluorescent product. This reaction provides insights into the enzyme’s catalytic mechanism and substrate specificity. Additionally, the compound’s interaction with MMPs can influence metabolic flux and metabolite levels, contributing to a better understanding of MMP-mediated processes in various biological contexts .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be efficiently taken up by cells, where it can localize to specific compartments. Studies have shown that the compound accumulates in regions with high MMP activity, providing valuable information about the spatial distribution of MMPs in tissues. This property makes the compound a useful tool for studying the localization and activity of MMPs in various biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s structure includes specific sequences that direct it to particular cellular compartments, such as the cytoplasm or extracellular matrix. These targeting signals ensure that the compound interacts with its intended MMP targets, allowing for accurate measurement of enzyme activity. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the compound’s localization and function, providing further insights into its role in cellular processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide' involves the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "7-Methoxycoumarin-4-acetic acid", "Arginine", "Proline", "Lysine", "Tyrosine", "Alanine", "Norvaline", "Tryptophan", "Methionine", "2,4-dinitrophenyl-Lysine", "Resin" ], "Reaction": [ "1. Coupling of 7-Methoxycoumarin-4-acetic acid to resin using N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) as coupling agents.", "2. Deprotection of the Fmoc group on the resin using piperidine.", "3. Coupling of Arginine, Proline, Lysine, Tyrosine, Alanine, Norvaline, Tryptophan, and Methionine sequentially using DIC and HOBt as coupling agents.", "4. Coupling of 2,4-dinitrophenyl-Lysine using DIC and HOBt as coupling agents.", "5. Cleavage of the peptide from the resin using trifluoroacetic acid (TFA) and scavengers.", "6. Purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).", "7. Characterization of the final product using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy." ] }

CAS No.

158584-08-8

Molecular Formula

C79H105N19O19S

Molecular Weight

1656.9 g/mol

IUPAC Name

(2S)-1-[6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85)/t45-,56-,57-,58-,59-,60?,61-,62-,63-,64-/m0/s1

InChI Key

PMQNLFGGVGXOSM-QRQUECDASA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)C(CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

SMILES

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

Canonical SMILES

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

sequence

RPKPYAXWMX

Synonyms

(7-methoxycoumarin-4-yl)acetyl-arginyl-prolyl-lysyl-prolyl-tyrosyl-alanyl-norvalyl-tryptophyl-methionyl-(2,4-dinitrophenyl)lysinamide
Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2
NFF 2
NFF-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 2
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 3
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 4
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 5
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 6
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide

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